molecular formula C18H15FN4O3S B2991362 N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-78-7

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2991362
CAS RN: 537678-78-7
M. Wt: 386.4
InChI Key: DEEHYFFJKSZJAA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O3S and its molecular weight is 386.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Synthesis

Sodium Hydrogen Sulfate as a Catalyst

This compound is related to a class of compounds synthesized using sodium hydrogen sulfate as a catalyst in the Biginelli reaction. This method offers an efficient route to produce N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing the compound's relevance in facilitating organic reactions (Gein, Zamaraeva, & Dmitriev, 2018).

Antimicrobial and Anticancer Evaluation

Antimicrobial and Anticancer Potential

A series of compounds, including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, were synthesized and evaluated for their antimicrobial and anticancer potential. This research demonstrates the potential of such compounds in developing new therapeutic agents (Sharma et al., 2012).

Structural and Functional Studies

X-ray Structures of Chiral Dihydropyrimidines

Novel chiral dihydropyrimidine compounds were synthesized and characterized using X-ray crystallography, contributing to our understanding of the structural features that may influence biological activity and material properties (Elliott et al., 1998).

Antipathogenic Activity

Synthesis and Spectroscopic Properties

Thiourea derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antipathogenic activity. These studies highlight the potential of such compounds in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Enzyme Inhibition for Antidiabetic Applications

In vitro Antidiabetic Screening

Dihydropyrimidine derivatives have been synthesized and evaluated for their antidiabetic activity, specifically through the α-amylase inhibition assay. This suggests a potential application in managing diabetes mellitus (Lalpara et al., 2021).

properties

IUPAC Name

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(27)20-10)11-2-8-14(9-3-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEHYFFJKSZJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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